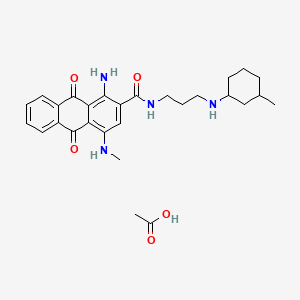
1-Amino-9,10-dihydro-4-(methylamino)-N-((3-methylcyclohexylamino)propyl)-9,10-dioxoanthracene-2-carboxamide monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-9,10-dihydro-4-(methylamino)-N-((3-methylcyclohexylamino)propyl)-9,10-dioxoanthracene-2-carboxamide monoacetate is a complex organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the anthracene core, functionalization of the core with amino groups, and subsequent attachment of the cyclohexylamino and carboxamide groups. Common reagents might include amines, carboxylic acids, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions could target the carbonyl groups in the anthracene core.
Substitution: Substitution reactions might occur at the amino or carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, it could be used in the development of new materials, such as organic semiconductors or dyes.
Wirkmechanismus
The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as proteins, DNA, or cell membranes. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide
- 1-Amino-9,10-dihydro-4-(methylamino)-N-(cyclohexylamino)propyl-9,10-dioxoanthracene-2-carboxamide
Uniqueness
The uniqueness of 1-Amino-9,10-dihydro-4-(methylamino)-N-((3-methylcyclohexylamino)propyl)-9,10-dioxoanthracene-2-carboxamide monoacetate might lie in its specific functional groups and their arrangement, which could confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
84522-19-0 |
|---|---|
Molekularformel |
C28H36N4O5 |
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
acetic acid;1-amino-4-(methylamino)-N-[3-[(3-methylcyclohexyl)amino]propyl]-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C26H32N4O3.C2H4O2/c1-15-7-5-8-16(13-15)29-11-6-12-30-26(33)19-14-20(28-2)21-22(23(19)27)25(32)18-10-4-3-9-17(18)24(21)31;1-2(3)4/h3-4,9-10,14-16,28-29H,5-8,11-13,27H2,1-2H3,(H,30,33);1H3,(H,3,4) |
InChI-Schlüssel |
DFWVDISUWCCPIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)NCCCNC(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)NC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


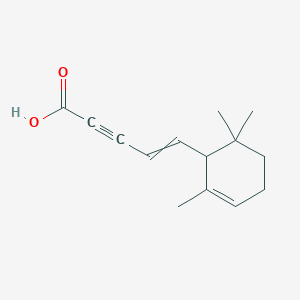
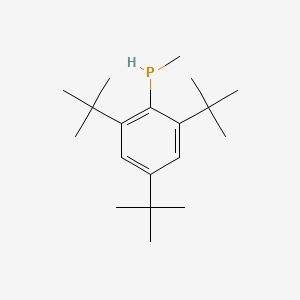
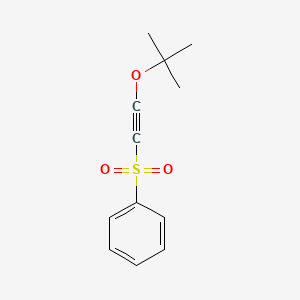
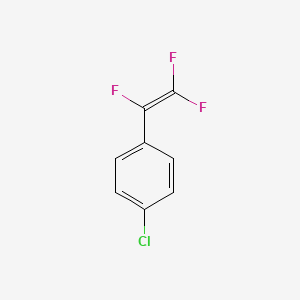
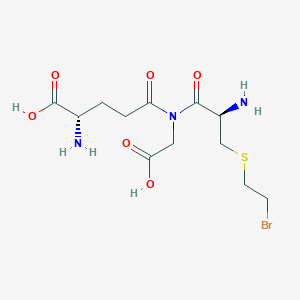
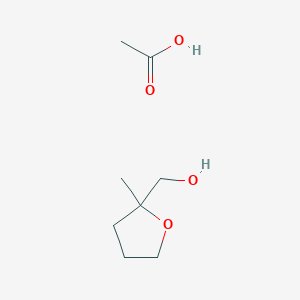
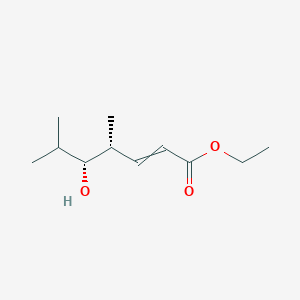
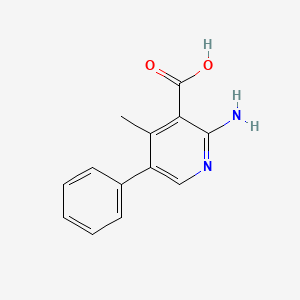
![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
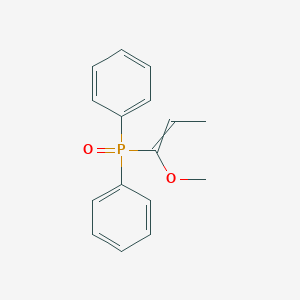
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)

![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)

